
N-(3-(1-((4-fluorophenyl)sulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(1-((4-fluorophenyl)sulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C24H24FN3O4S2 and its molecular weight is 501.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(3-(1-((4-fluorophenyl)sulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activities, and pharmacological implications of this compound, drawing on diverse research studies to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the pyrazole moiety and subsequent sulfonation. The key steps include:
- Formation of the Pyrazole Ring : Using appropriate reagents to create the 4,5-dihydro-1H-pyrazole structure.
- Sulfonation : Introducing the sulfonyl group via electrophilic substitution.
- Final Coupling Reactions : Attaching the phenyl and ethanesulfonamide groups to yield the final product.
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar pyrazole derivatives demonstrate potent activity against various pathogens, with minimum inhibitory concentration (MIC) values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
Compound | MIC (μg/mL) | MBC/MFC (μg/mL) | Activity Type |
---|---|---|---|
7b | 0.22 | - | Bactericidal |
10 | 0.25 | - | Bactericidal |
Anti-inflammatory Properties
The compound has been implicated in anti-inflammatory activities, potentially through inhibition of cyclooxygenase (COX) enzymes. A study highlighted that certain pyrazole derivatives exhibit selective COX-II inhibition with IC50 values ranging from 1.33 to 17.5 μM . This suggests that this compound may also possess similar anti-inflammatory effects.
Antioxidant Activity
Molecular docking studies have revealed that related compounds exhibit antioxidant properties, which may contribute to their therapeutic potential against oxidative stress-related diseases . The presence of functional groups such as sulfonamides enhances the electron-donating ability of these compounds, leading to improved radical scavenging activity.
Case Studies
In a relevant study involving a series of pyrazole derivatives, compounds were evaluated for their biological activities through various assays:
- Antimicrobial Assays : Evaluated using standard protocols for determining MIC and MBC.
- In Vivo Studies : Some derivatives were tested in animal models for their efficacy in reducing inflammation and pain associated with arthritis.
These studies consistently showed that modifications in the chemical structure significantly influenced biological activity, indicating a structure-activity relationship (SAR).
Applications De Recherche Scientifique
Anticancer Activity
Studies have indicated that compounds similar to N-(3-(1-((4-fluorophenyl)sulfonyl)-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide exhibit significant anticancer properties. For example, related sulfonamide derivatives have shown promising results against various cancer cell lines:
Compound | Cancer Cell Lines | Percent Growth Inhibition |
---|---|---|
Compound A | SNB-19 | 86.61% |
Compound B | OVCAR-8 | 85.26% |
Compound C | NCI-H40 | 75.99% |
These findings suggest that modifications to the sulfonamide structure can lead to enhanced anticancer activity, making this class of compounds a valuable target for further research .
Antiviral Activity
The antiviral potential of sulfonamide derivatives has also been explored. For instance, similar compounds have demonstrated effectiveness against viral pathogens, contributing to the development of new antiviral therapies. The incorporation of different substituents can modulate their efficacy against specific viruses .
Case Study 1: Synthesis and Evaluation of Anticancer Agents
A recent study synthesized various sulfonamide derivatives and evaluated their anticancer activity in vitro. Among them, a compound structurally related to this compound exhibited significant growth inhibition across multiple cancer cell lines, highlighting the importance of structural diversity in enhancing biological activity .
Case Study 2: Antiviral Screening
Another study focused on the antiviral screening of sulfonamide derivatives against common viral strains. The results indicated that certain modifications to the phenyl and pyrazole rings improved antiviral efficacy. This suggests that this compound could be a candidate for further investigation in antiviral drug development .
Propriétés
IUPAC Name |
N-[3-[2-(4-fluorophenyl)sulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O4S2/c1-3-33(29,30)27-20-9-6-8-18(15-20)23-16-24(22-10-5-4-7-17(22)2)28(26-23)34(31,32)21-13-11-19(25)12-14-21/h4-15,24,27H,3,16H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHZMRRBQMCGMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CC=C3C)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O4S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.